molecular formula C30H40N4O4Si B12069945 3'-o-(Tbdms)-5'-deoxy-5'-(1,3-diphenyl-2-imidazolidinyl)thymidine

3'-o-(Tbdms)-5'-deoxy-5'-(1,3-diphenyl-2-imidazolidinyl)thymidine

Cat. No.: B12069945
M. Wt: 548.7 g/mol
InChI Key: BXGVFHNVIRIZML-UHFFFAOYSA-N
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Description

    3’-O-(TBDMS)-5’-deoxy-5’-(1,3-diphenyl-2-imidazolidinyl)thymidine: is a nucleoside derivative.

  • It contains a thymidine base (a nucleobase) linked to a sugar (deoxyribose) via a glycosidic bond.
  • The compound’s name reflects its structural modifications: the 3’-hydroxyl group is protected with TBDMS (tert-butyldimethylsilyl) and the 5’-hydroxyl group is protected with TMS (trimethylsilyl).
  • These protective groups are commonly used in organic synthesis to prevent unwanted reactions during chemical transformations.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including protection of the hydroxyl groups, coupling of the nucleobase, and deprotection. Specific synthetic routes can vary, but they typically follow established protocols for nucleoside synthesis.

      Reaction Conditions: Reactions may involve protecting group manipulations, nucleophilic substitutions, and deprotection steps.

      Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including

      Common Reagents and Conditions: Reagents like DCM (dichloromethane), TBAF (tetrabutylammonium fluoride), and TBDMS-Cl (tert-butyldimethylsilyl chloride) are used.

      Major Products: The main product is the modified thymidine nucleoside.

  • Scientific Research Applications

      Chemistry: Used as a building block in nucleic acid chemistry and drug discovery.

      Biology: Investigated for its potential role in gene expression and DNA repair.

      Medicine: Studied for antiviral and anticancer properties.

      Industry: Limited industrial applications due to its specialized nature.

  • Mechanism of Action

      Targets: It interacts with cellular enzymes involved in DNA replication and repair.

      Pathways: Influences nucleotide metabolism and cellular processes.

  • Comparison with Similar Compounds

      Uniqueness: Its specific modifications (TBDMS and TMS protection) distinguish it from other thymidine derivatives.

      Similar Compounds: Other nucleosides, such as 5-methyluridine and 5-fluorouridine.

    Properties

    Molecular Formula

    C30H40N4O4Si

    Molecular Weight

    548.7 g/mol

    IUPAC Name

    1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

    InChI

    InChI=1S/C30H40N4O4Si/c1-21-20-34(29(36)31-27(21)35)25-19-24(38-39(5,6)30(2,3)4)26(37-25)28-32(22-13-9-7-10-14-22)17-18-33(28)23-15-11-8-12-16-23/h7-16,20,24-26,28H,17-19H2,1-6H3,(H,31,35,36)

    InChI Key

    BXGVFHNVIRIZML-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C

    Origin of Product

    United States

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